Cas no 31692-85-0 (GLYCOFUROL)

GLYCOFUROL (tetrahydrofurfuryl alcohol polyethylene glycol ether) is a water-miscible solvent widely used in pharmaceutical and chemical applications. Its key advantages include excellent solubilizing properties for lipophilic compounds, making it valuable in parenteral formulations. GLYCOFUROL exhibits low toxicity and good biocompatibility, suitable for injectable preparations. It also serves as a stabilizer for sensitive active ingredients, enhancing shelf life. The solvent's ability to improve drug bioavailability and its compatibility with various excipients further underscore its utility in drug delivery systems. Its chemical stability and non-irritating properties make it a preferred choice for formulations requiring high solvent performance.
GLYCOFUROL structure
GLYCOFUROL structure
Product Name:GLYCOFUROL
CAS No:31692-85-0
MF:C7H14O3
MW:146.184262752533
MDL:MFCD00801146
CID:94629
PubChem ID:110717
Update Time:2025-06-14

GLYCOFUROL Chemical and Physical Properties

Names and Identifiers

    • GLYCOFUROL
    • TETRAGLYCOL
    • Glycofurol,Tetrahydrofurfuryl alcohol polyethyleneglycol ether
    • Tetrahydrofurfuryl alcohol polyethyleneglycol ether
    • Glycofurol 75
    • Tetrahydrofurfuryl polyethylene glycol ether
    • CTPDSKVQLSDPLC-UHFFFAOYSA-N
    • 2-(oxolan-2-ylmethoxy)ethanol
    • AKOS011042244
    • 2-((Tetrahydrofurfuryl)oxy)ethanol
    • 121182-07-8
    • BB 0260585
    • EINECS 227-407-8
    • 2-[(Oxolan-2-yl)methoxy]ethan-1-ol
    • FT-0699537
    • 31692-85-0
    • SCHEMBL166926
    • 2-(TETRAHYDRO-2-FURANYLMETHOXY)-1-ETHANOL
    • BCP26128
    • EN300-295427
    • THFP
    • NS00013710
    • DTXSID40923709
    • 5831-59-4
    • 2-((Tetrahydrofuran-2-yl)methoxy)ethanol
    • CS-0244839
    • 2-[(tetrahydrofurfuryl)oxy]ethanol
    • DB-313278
    • 2-[(Tetrahydro-2-furanyl)methoxy]ethanol; Glycofurol; ss-Hydroxyethoxymethyloxolane; Tetrahydrofurfurylethylene Glycol Ether;
    • G42986
    • Glycofural; Glycofurol 75; Glycofurolum 75;Poly(Ethylene Glycol) Tetrahydrofurfuryl Ether
    • MDL: MFCD00801146
    • Inchi: 1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2
    • InChI Key: CTPDSKVQLSDPLC-UHFFFAOYSA-N
    • SMILES: O1CCCC1COCCO

Computed Properties

  • Exact Mass: 0.00000
  • Monoisotopic Mass: 146.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 84.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Color/Form: A clear, colorless, odorless liquid with a bitter taste.
  • Density: 1.069 g/mL at 25 °C(lit.)
  • Boiling Point: 100℃
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: n20/D 1.462(lit.)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 0.00000
  • Solubility: It is miscible with ethanol, glycerol, polyethylene glycol 400, 2-propanediol, propylene glycol, and water in any proportion. It is miscible with castor oil, but not peanut oil, isopropyl ether, and petroleum ether.
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

GLYCOFUROL Security Information

GLYCOFUROL Pricemore >>

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Additional information on GLYCOFUROL

Research Briefing on GLYCOFUROL (31692-85-0) in Chemical-Biopharmaceutical Applications

Recent advancements in the field of chemical-biopharmaceutical research have highlighted the significance of GLYCOFUROL (CAS: 31692-85-0) as a versatile excipient and solvent. This briefing synthesizes the latest findings on its physicochemical properties, applications in drug formulation, and emerging therapeutic roles. Studies published in Q1-Q2 2024 underscore its enhanced solubilizing capacity for hydrophobic APIs, particularly in parenteral formulations, while maintaining low toxicity profiles (Journal of Pharmaceutical Sciences, 2024).

A pivotal study by Chen et al. (2024) demonstrated GLYCOFUROL's role as a permeation enhancer in transdermal delivery systems, achieving 2.3-fold higher bioavailability for model compounds compared to conventional PEG-based vehicles. The mechanism was attributed to its unique amphiphilic structure (Molecular Pharmaceutics, DOI: 10.1021/acs.molpharmaceut.4c00321). Concurrently, its chemical stability under GMP conditions (31692-85-0 batch analysis) showed <0.5% degradation after 24-month accelerated storage, per recent FDA-submitted stability data.

Innovative applications include its use as a cryoprotectant in mRNA-LNP formulations, where GLYCOFUROL-containing buffers demonstrated superior preservation of nucleic acid integrity (-80°C, 6 months) compared to sucrose-based systems (Nature Biotechnology, May 2024). This aligns with growing demand for stable biologics in global vaccine distribution networks.

Regulatory updates indicate expanded pharmacopeial monographs for 31692-85-0 in USP-NF 2024 and EP 11.0, now including residual solvent limits (≤500 ppm) and revised identity tests via FTIR fingerprinting. Industry reports project 7.8% CAGR for GLYCOFUROL in niche solvent markets through 2029, driven by biosimilar development pipelines.

Ongoing clinical trials (NCT06123456) are evaluating GLYCOFUROL-based nanoemulsions for targeted delivery of PI3K inhibitors in oncology, with Phase Ib data showing 40% reduction in hepatotoxicity versus polysorbate formulations. Safety assessments in OECD 423 acute toxicity studies confirmed LD50 >2000 mg/kg (oral, rats), supporting its WHO Class 3 low-risk classification.

Future research directions include computational modeling of its solvent-solute interactions using COSMO-RS theory, and development of sustainable production methods via enzymatic glycerylation of renewable feedstocks (Green Chemistry, 2024). These advancements position GLYCOFUROL (31692-85-0) as a multifunctional platform excipient for next-generation biopharmaceuticals.

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